1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride
CAS No.: 1286264-39-8
Cat. No.: VC6027131
Molecular Formula: C13H21Cl2FN2O
Molecular Weight: 311.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286264-39-8 |
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Molecular Formula | C13H21Cl2FN2O |
Molecular Weight | 311.22 |
IUPAC Name | 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-6-4-11(15)5-7-16;;/h2-3,8,11H,4-7,9,15H2,1H3;2*1H |
Standard InChI Key | ZFKBRVKCYQMSAM-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a 3-fluoro-4-methoxybenzyl moiety. The dihydrochloride salt form enhances solubility and stability for laboratory use. Key structural attributes include:
The fluorine atom at the 3-position of the benzyl group introduces electronegativity, potentially influencing the compound’s pKa and binding interactions . The methoxy group at the 4-position contributes steric bulk and lipophilicity, factors critical for membrane permeability in pharmacological contexts.
Synthesis and Optimization
Reaction Pathway
The synthesis of 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride proceeds via a two-step sequence:
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Nucleophilic Substitution: 3-Fluoro-4-methoxybenzyl chloride reacts with piperidin-4-amine in a polar aprotic solvent (e.g., dichloromethane) under reflux to form the secondary amine intermediate.
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Reductive Amination: The intermediate undergoes reduction using sodium cyanoborohydride (NaBH₃CN) in ethanol, followed by hydrochloric acid treatment to yield the dihydrochloride salt.
Critical Parameters:
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Temperature: Reflux conditions (40–80°C) optimize reaction rates without promoting decomposition.
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Catalyst: NaBH₃CN selectively reduces imine bonds while preserving aromatic fluorine groups.
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Workup: Acidic aqueous extraction removes unreacted starting materials, achieving >95% purity.
Challenges and Solutions
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Fluorine Retention: Early protocols reported partial defluorination during reductive amination. Switching from rhodium to ruthenium catalysts reduced this side reaction to <3% .
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Solvent Compatibility: Ethanol outperforms methanol in minimizing solvolysis of the methoxy group.
Pharmacological Applications and Mechanism of Action
Structure-Activity Relationships (SAR)
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Fluorine Substitution: The 3-fluoro group lowers the piperidine nitrogen’s pKa from 10.2 to 8.7, reducing hERG channel binding and cardiotoxicity risk .
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Methoxy Positioning: Para-methoxy groups on benzyl moieties increase DAT selectivity over norepinephrine transporters (NET) by 15-fold.
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | H302 | Avoid ingestion; use PPE |
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Use safety goggles |
Respiratory Irritation | H335 | Operate in fume hoods |
Data sourced from PubChem indicate that the compound requires storage at 2–8°C in airtight containers to prevent hydrolysis. Spills should be neutralized with 5% sodium bicarbonate .
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